molecular formula C10H6ClN3O3 B2796157 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine CAS No. 219928-47-9

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine

Cat. No.: B2796157
CAS No.: 219928-47-9
M. Wt: 251.63
InChI Key: JROXDVIQEAWJMJ-UHFFFAOYSA-N
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Description

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a chemical compound with the molecular formula C10H6ClN3O3. It is known for its unique structure, which includes a chloro group and a nitro group attached to a pyridine ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine typically involves the reaction of 2-chloro-3-hydroxypyridine with 5-nitro-2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized products depending on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine has diverse applications in scientific research, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Drug Development: Investigated for its potential as a lead compound in the development of new drugs.

    Biotechnology: Utilized in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Chemistry: Employed in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitropyridine
  • 3-Chloro-2-nitropyridine
  • 2,6-Dichloro-3-nitropyridine

Uniqueness

2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is unique due to its dual functional groups (chloro and nitro) attached to a pyridine ring, which provides a versatile platform for chemical modifications. This makes it particularly valuable in medicinal chemistry and drug development, where specific functional groups are required for targeted biological activity.

Properties

IUPAC Name

2-chloro-3-(5-nitropyridin-2-yl)oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3/c11-10-8(2-1-5-12-10)17-9-4-3-7(6-13-9)14(15)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROXDVIQEAWJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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